N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide
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Overview
Description
N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide is a complex organic compound characterized by its unique structure, which includes a cyano group, a cyclopropyl group, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyanoacetylation of amines, where the cyano group is introduced through a reaction with cyanoacetic acid or its derivatives . The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or cyclopropyl bromide . The final step usually involves the formation of the benzamide moiety through an amide coupling reaction, using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale reactions often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The cyano group can be reduced to an amine using reagents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Major Products
Oxidation: Formation of corresponding amines.
Reduction: Conversion of cyano group to primary amine.
Substitution: Introduction of various functional groups in place of the methoxy group.
Scientific Research Applications
N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-cyanoacetamides: Share the cyano group and amide functionality but lack the cyclopropyl and nitrobenzamide moieties.
Cyclopropylamines: Contain the cyclopropyl group but differ in other functional groups.
Nitrobenzamides: Have the nitrobenzamide structure but lack the cyano and cyclopropyl groups.
Uniqueness
N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-8-12(17(19)20)5-10(6-13(8)21-2)14(18)16-11(7-15)9-3-4-9/h5-6,9,11H,3-4H2,1-2H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHYMCDZTOXEDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1OC)C(=O)NC(C#N)C2CC2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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